molecular formula C19H18N2 B13124749 N,N-Dimethyl-4,6-diphenylpyridin-2-amine

N,N-Dimethyl-4,6-diphenylpyridin-2-amine

Cat. No.: B13124749
M. Wt: 274.4 g/mol
InChI Key: XYHXWCBJMHULAT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4,6-diphenylpyridin-2-amine is a pyridine derivative characterized by a central pyridine ring substituted with two phenyl groups at the 4- and 6-positions and a dimethylamino group at the 2-position.

Properties

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

N,N-dimethyl-4,6-diphenylpyridin-2-amine

InChI

InChI=1S/C19H18N2/c1-21(2)19-14-17(15-9-5-3-6-10-15)13-18(20-19)16-11-7-4-8-12-16/h3-14H,1-2H3

InChI Key

XYHXWCBJMHULAT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-4,6-diphenylpyridin-2-amine typically involves the reaction of 4,6-diphenylpyridin-2-amine with dimethylamine under specific conditions. One common method involves the use of a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) and a catalyst like palladium on carbon (Pd/C) to facilitate the reaction. The reaction is usually carried out at elevated temperatures (around 80-100°C) and under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-pressure reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyl-4,6-diphenylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogenated pyridine rings.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

N,N-Dimethyl-4,6-diphenylpyridin-2-amine has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4,6-diphenylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridine Core

N-Benzyl-4,6-diphenylpyridin-2-amine (44)
  • Structure: Features a benzyl group instead of dimethylamino at the 2-position.
  • Synthesis : Prepared via regioselective Michael addition and cyclization using α,β-unsaturated ketones and reductive aminases in 1,4-dioxane .
  • Properties: The bulkier benzyl group may reduce solubility compared to dimethylamino derivatives but could enhance π-π stacking in solid-state structures.
N,N-Dimethyl-4,6-di-p-tolylpyridin-2-amine (5a)
  • Structure : Contains p-tolyl (methyl-substituted phenyl) groups at the 4- and 6-positions.
  • Synthesis : Iron-catalyzed reaction of diynes with cyanamides, yielding crystalline products suitable for X-ray analysis .
  • Properties : Methyl groups on phenyl rings increase hydrophobicity and may influence electronic properties via electron-donating effects.
N,N-Dimethyl-2-pyridinamine
  • Structure : A simpler analog lacking the 4,6-diphenyl substituents.
  • Properties : Reduced steric hindrance and electronic conjugation compared to the diphenyl derivative, leading to higher reactivity in coordination chemistry .

Pyrimidine and Triazine Analogs

N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine
  • Structure : Pyrimidine core with nitro and benzyl substituents.
  • Applications : Nitro groups enhance electron-deficient character, making it relevant in charge-transfer materials or as a pharmaceutical intermediate .
1,3,5-Triazin-2-amine, N,N-dimethyl-4,6-di-1-piperidinyl
  • Structure: Triazine core with piperidinyl and dimethylamino groups.
  • Applications : Used as a photo-stabilizer in polymers due to its ability to quench free radicals .

Pharmacologically Relevant Compounds

L-634,366 (Pyridylurea Antisecretory Agent)
  • Structure: Pyridylurea derivative with dimethyl and diisopropylaminoethyl groups.
  • Activity : Broad-spectrum gastric antisecretory agent with weak H2 receptor antagonism and anticholinergic activity .
  • Comparison : Unlike N,N-dimethyl-4,6-diphenylpyridin-2-amine, L-634,366’s urea moiety enables hydrogen bonding, critical for receptor interactions.
N,N-Dimethyl-4,4-diphenyl-3-buten-2-amine
  • Structure : Allylamine derivative with diphenyl and dimethyl groups.
  • Role : Intermediate in the synthesis of citalopram (antidepressant), highlighting the importance of diphenyl motifs in CNS drug design .

Data Tables

Table 2: Physicochemical Properties

Compound Name Molecular Weight Solubility Notable Properties
This compound ~317.4 g/mol Low in water High thermal stability
N,N-Dimethyl-2-pyridinamine 122.17 g/mol Moderate in water Ligand in coordination chemistry
N-Benzyl-2-(4-nitrophenyl)-6-phenylpyrimidin-4-amine 382.42 g/mol Low in polar solvents Electron-deficient core

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